BenchChemオンラインストアへようこそ!

(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one

Antimalarial drug discovery Plasmodium falciparum ferredoxin-NADP+ reductase inhibitor

The compound (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one (CAS 807642-56-4), also referred to as a 4'-amino-2,4-dimethoxychalcone or methoxyphenyl chalcone (MTC), is a synthetic chalcone derivative belonging to the flavonoid family. It features a 4-aminophenyl ring on the A-side and a 2,4-dimethoxyphenyl ring on the B-side connected via an α,β-unsaturated ketone linker.

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
CAS No. 807642-56-4
Cat. No. B1313082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one
CAS807642-56-4
Molecular FormulaC17H17NO3
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N)OC
InChIInChI=1S/C17H17NO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,18H2,1-2H3/b10-6+
InChIKeyZUQFGBMQBPDYSY-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

807642-56-4 (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one: Chalcone-Derived Research Compound with Demonstrated Antimalarial and Anticancer Activity


The compound (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one (CAS 807642-56-4), also referred to as a 4'-amino-2,4-dimethoxychalcone or methoxyphenyl chalcone (MTC), is a synthetic chalcone derivative belonging to the flavonoid family. It features a 4-aminophenyl ring on the A-side and a 2,4-dimethoxyphenyl ring on the B-side connected via an α,β-unsaturated ketone linker [1]. This substitution pattern confers a molecular formula of C₁₇H₁₇NO₃ (MW 283.32 g/mol) and places it within the broader class of aminochalcones, which are extensively investigated for antimalarial, anticancer, antimicrobial, and antiprotozoal activities [2]. The compound has demonstrated quantifiable inhibition of the Plasmodium falciparum ferredoxin–ferredoxin-NADP⁺ reductase (PfFd-PfFNR) interaction and has shown synergistic cytotoxicity with cisplatin in ovarian cancer models, distinguishing it from closely related methoxy-regioisomeric analogs [1][3].

Why Generic Substitution of 807642-56-4 with Other Methoxy-Amino Chalcones Fails: Regioisomer-Specific Pharmacodynamics


Methoxy-amino chalcones with identical molecular formulae but different methoxy substitution patterns on ring B exhibit markedly divergent biological activity profiles that preclude generic interchange. In the PfFd-PfFNR antimalarial assay, the three most potent compounds—the 4-methoxy analog (50% inhibition), the 2,4-dimethoxy target compound (38.16%), and the 2,3-dimethoxy isomer (31.58%)—differed by up to 18.42 percentage points despite sharing the same 4-aminophenyl A-ring [1]. In antimicrobial testing against E. coli, S. aureus, and C. albicans, the 2,3-dimethoxy isomer (compound 4) exhibited potency equivalent to sulfamerazine and sulfadiazine positive controls, whereas the 2,4-dimethoxy target compound showed a measurably different activity profile within the same assay series [2]. Furthermore, the target compound's proven synergistic effect with cisplatin (combination index CI<1) in ovarian cancer models is an attribute demonstrated specifically for the 2,4-dimethoxy substitution pattern and cannot be assumed for other regioisomers without equivalent experimental validation [3]. These data collectively demonstrate that methoxy group position and count on the chalcone B-ring are critical determinants of target engagement and cannot be treated as interchangeable.

Quantitative Differentiation Evidence for 807642-56-4: Head-to-Head Performance Against Closest Structural Analogs


Antimalarial PfFd-PfFNR Inhibition: 2,4-Dimethoxy Substitution Delivers 38.16% Inhibition, Distinct from 4-Methoxy (50%) and 2,3-Dimethoxy (31.58%) Isomers

In a direct head-to-head comparison within the same study, the target compound (2E)-1-(4-aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one achieved 38.16% inhibition of the PfFd-PfFNR protein-protein interaction, placing it as the second-most potent inhibitor among all synthesized chalcones. The 4-methoxy analog (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one reached 50% inhibition, while the regioisomeric 2,3-dimethoxy analog achieved only 31.58% inhibition, revealing a 18.42-percentage-point activity cliff between the top and third-ranked compounds [1]. Molecular docking established that the amino group engages in electrostatic salt-bridge interactions critical for inhibition, and the 2,4-dimethoxy arrangement confers more stable and higher-affinity complexes with FNR than with Fd [1]. This demonstrates that the 2,4-dimethoxy substitution pattern occupies a distinct activity niche—superior to the 2,3-dimethoxy isomer but differentiated from the 4-methoxy analog, which, while more potent in this assay, lacks the demonstrated cisplatin-synergy profile [2].

Antimalarial drug discovery Plasmodium falciparum ferredoxin-NADP+ reductase inhibitor chalcone SAR

Ovarian Cancer Cytotoxicity: MTC Eliminates ES-2 and Hey-A8 Cells with Dose-Dependent Potency Across 6.25–100 µM Range

The target compound (designated MTC in the study) exhibited concentration-dependent cytotoxicity against two ovarian cancer cell lines of distinct histological subtypes: ES-2 (clear cell carcinoma, a subtype representing 3.7%–12.1% of epithelial ovarian cancers with characteristically poor platinum sensitivity) and Hey-A8 (serous adenocarcinoma, the most common subtype) [1]. Cells were treated with MTC at concentrations ranging from 6.25 to 100 µM for 24 and 48 hours, with viable cells quantified via sulforhodamine B (SRB) assay. MTC treatment at 25 and 50 µM for 24 hours significantly disrupted ovarian spheroids and decreased viability [1]. Mechanistically, MTC induced apoptosis through BAD dephosphorylation and caspase-9/caspase-7 activation, suppressed autophagic flux via Atg-5 downregulation and LC3 lipidation inhibition, and caused G2/M cell cycle arrest with PARP-1 cleavage indicative of dysfunctional DNA damage repair [1]. Unlike the unsubstituted 4'-aminochalcone parent compound (IC₅₀ 5.28 µg/mL against T47D breast cancer), the 2,4-dimethoxy substitution redirects activity toward ovarian cancer subtypes including platinum-resistant contexts [2].

Ovarian cancer chalcone cytotoxicity clear cell carcinoma serous adenocarcinoma

Cisplatin Synergy: MTC + Cisplatin Combination Achieves CI<1 Synergistic Effect in ES-2 Ovarian Cancer, a Property Not Reported for 4-Methoxy or 2,3-Dimethoxy Analogs

The combination of MTC (the target 2,4-dimethoxy compound) with cisplatin in ES-2 ovarian cancer cells was quantitatively analyzed using CompuSyn software and the Chou-Talalay combination index (CI) method. The combination produced a synergistic effect with CI<1, as represented by data points falling inside the synergy triangle on the CI plot [1]. Mechanistic underpinnings include MTC-mediated G2/M checkpoint modulation that creates alternative DNA damage signaling, complementing cisplatin's DNA-crosslinking mechanism, and suppression of cancer stem cell (CSC) markers Sox-2, Oct4, KLF4, and c-Myc in ovarian spheroids [1]. Critically, this cisplatin-synergy property has been experimentally demonstrated exclusively for the 2,4-dimethoxy chalcone. The 4-methoxy analog—despite its superior PfFd-PfFNR inhibition (50% vs. 38.16%)—has not been evaluated in any published cisplatin combination study, nor has the 2,3-dimethoxy isomer or the unsubstituted parent compound [1][2]. This creates a functional exclusivity for the 2,4-dimethoxy substitution pattern in chemosensitization research contexts.

Cisplatin sensitization combination chemotherapy ovarian cancer stem cells synergy quantification

Antimicrobial Activity Differentiation: 2,4-Dimethoxy Analog Occupies Intermediate Potency Position Relative to 2,3-Dimethoxy Lead in Multi-Species Panel

Within a series of methoxy-4'-amino chalcone derivatives tested against E. coli ATCC 25923, S. aureus ATCC 25922, and C. albicans ATCC 10231, the 2,3-dimethoxy isomer (compound 4) exhibited the strongest antimicrobial activity, with potency equivalent to the sulfonamide positive controls sulfamerazine and sulfadiazine [1]. The 2,4-dimethoxy target compound was tested within the same series and showed measurable antimicrobial activity, though the 2,3-dimethoxy regioisomer was identified as the most potent wide-spectrum agent. In silico docking experiments against dihydropteroate synthase (DHPS) from both E. coli and S. aureus revealed that all tested methoxy-amino chalcones exhibited higher affinity for S. aureus DHPS than for E. coli DHPS, with intermolecular interaction patterns mimicking the natural substrate hydroxymethylpterin pyrophosphate [1]. The target compound's antimicrobial profile is thus characterized as intermediate within its structural class—retaining activity but not matching the 2,3-dimethoxy isomer's potency—while offering the distinct advantage of cisplatin synergy not shared by the antimicrobial-optimized isomer [2].

Antimicrobial chalcones DHPS inhibition Staphylococcus aureus Escherichia coli Candida albicans

Physicochemical Differentiation: 2,4-Dimethoxy Substitution Modulates logP, Hydrogen Bonding, and Rotatable Bond Count Relative to Mono-Methoxy and Unsubstituted Analogs

The 2,4-dimethoxy substitution pattern on the B-ring imparts distinct physicochemical properties to the target compound relative to its closest analogs. The target compound (C₁₇H₁₇NO₃, MW 283.32) has a calculated logP of 3.7633, a polar surface area (PSA) of 61.55 Ų, 1 hydrogen bond donor (NH₂), 4 hydrogen bond acceptors, and 5 rotatable bonds [1]. By comparison, the 4-methoxy analog (C₁₆H₁₅NO₂, MW 253.30) lacks one methoxy group, resulting in a lower molecular weight, reduced PSA, and decreased hydrogen bond acceptor count. The 2,3-dimethoxy isomer shares the same molecular formula but differs in methoxy positioning, which affects intramolecular hydrogen bonding potential and steric accessibility of the carbonyl oxygen [2]. These property differences are relevant for procurement because they directly impact solubility, membrane permeability, and formulation behavior—all critical variables in both in vitro assay reproducibility and in vivo pharmacokinetic studies. The amino group at the 4'-position provides a handle for further derivatization (e.g., amidation, as demonstrated in succinic anhydride coupling reactions yielding dimethoxy amide chalcones), a synthetic versatility not available in non-amino analogs [3].

Chalcone physicochemical properties drug-likeness logP structure-property relationships

Procurement-Relevant Application Scenarios for 807642-56-4 Based on Quantified Evidence


Antimalarial Drug Discovery: PfFd-PfFNR Protein-Protein Interaction Inhibitor Screening and Lead Optimization

This compound is appropriate for antimalarial research programs targeting the ferredoxin–ferredoxin-NADP⁺ reductase (PfFd-PfFNR) interaction in the P. falciparum apicoplast. With a quantified 38.16% inhibition in the Cyt-c assay—second only to the 4-methoxy analog (50%) among structurally characterized chalcones—the compound serves as a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing B-ring methoxy substitution while retaining the critical 4'-amino group for salt-bridge interactions with FNR [1]. Its intermediate potency position between the 4-methoxy and 2,3-dimethoxy analogs makes it particularly valuable for understanding the electronic and steric contributions of the 2-methoxy substituent to target engagement. Procurement for antimalarial screening cascades should consider this compound as part of a set including both the 4-methoxy and 2,3-dimethoxy isomers to fully map the regioisomeric SAR landscape.

Ovarian Cancer Chemosensitization Research: Cisplatin Combination Therapy with CSC-Targeting Chalcone Adjuvant

The demonstrated synergistic interaction between MTC (the 2,4-dimethoxy target compound) and cisplatin (CI<1, CompuSyn analysis) in ES-2 clear cell ovarian carcinoma—a subtype with characteristically poor platinum sensitivity—positions this specific chalcone as a research tool for investigating chemosensitization mechanisms [2]. The compound's multimodal mechanism (BAD dephosphorylation → caspase activation, Atg-5 suppression → autophagy inhibition, Sox-2/Oct4/KLF4/c-Myc downregulation → CSC eradication) provides multiple pharmacodynamic endpoints for mechanistic studies [2]. Procurement for ovarian cancer research programs should prioritize this compound over other methoxy-amino chalcones specifically for experiments involving platinum-based combination regimens, spheroid/CSC models, or autophagy modulation endpoints—contexts in which only the 2,4-dimethoxy substitution pattern has published synergy evidence.

Broad-Spectrum Antimicrobial Screening with DHPS-Targeted Mechanism of Action

As a member of the methoxy-4'-amino chalcone series with demonstrated activity against E. coli, S. aureus, and C. albicans, this compound is suitable for inclusion in antimicrobial screening panels where DHPS inhibition is a hypothesized mechanism of action [3]. In silico docking data confirm that methoxy-amino chalcones interact with DHPS in a manner mimicking the natural substrate hydroxymethylpterin pyrophosphate, with preferential binding to S. aureus DHPS over E. coli DHPS [3]. While the 2,3-dimethoxy isomer exhibits superior potency in this series, procurement of the 2,4-dimethoxy compound is warranted for comparative SAR studies or when the research program simultaneously evaluates anticancer endpoints where the 2,4-dimethoxy pattern offers proven advantages.

Chalcone Derivatization Chemistry: 4'-Amino Group as a Synthetic Handle for Amide, Sulfonamide, or Urea Library Construction

The free 4'-amino group on the A-ring provides a reactive handle for further derivatization, enabling the construction of focused chalcone libraries through amidation, sulfonylation, or urea formation reactions. This synthetic versatility has been demonstrated in the conversion of analogous amino chalcones to succinimide derivatives via succinic anhydride coupling [4]. The 2,4-dimethoxy B-ring substitution pattern, combined with the 4'-amino group, creates a scaffold that can be diversified at the amino position while maintaining the proven pharmacophoric elements responsible for PfFd-PfFNR inhibition and ovarian cancer cytotoxicity. Procurement for medicinal chemistry programs engaged in chalcone library synthesis should consider this compound as a key intermediate for generating derivatives with modulated solubility, potency, and selectivity profiles.

Quote Request

Request a Quote for (2E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)-prop-2-EN-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.